molecular formula C6H10N2O2 B13286406 Methyl 2-amino-4-cyanobutanoate

Methyl 2-amino-4-cyanobutanoate

Cat. No.: B13286406
M. Wt: 142.16 g/mol
InChI Key: LRYNCVZEXSEHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-cyanobutanoate is an organic compound with the molecular formula C₆H₁₀N₂O₂ It is a derivative of butanoic acid, featuring an amino group and a cyano group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-cyanobutanoate can be synthesized through the cyanoacetylation of amines. This involves the reaction of methyl cyanoacetate with various substituted aryl or heteryl amines under different conditions. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Solvent-free reactions are often preferred due to their simplicity and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyanobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.

    Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.

    Cyclocondensation: Aldehydes in ethanol as a solvent.

Major Products Formed

    Substitution Products: Various substituted amino derivatives.

    Condensation Products: Heterocyclic compounds such as chromenes.

    Cyclocondensation Products: Chromene-3-carboxamide derivatives.

Scientific Research Applications

Methyl 2-amino-4-cyanobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-cyanobutanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the cyano group can participate in condensation reactions. These properties enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyanobutanoate: Similar structure but lacks the amino group.

    Ethyl 2-amino-4-cyanobutanoate: Similar structure with an ethyl ester instead of a methyl ester.

    2-Amino-4-cyanobutanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2-amino-4-cyanobutanoate is unique due to the presence of both an amino group and a cyano group on the butanoate backbone.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

methyl 2-amino-4-cyanobutanoate

InChI

InChI=1S/C6H10N2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-3,8H2,1H3

InChI Key

LRYNCVZEXSEHKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC#N)N

Origin of Product

United States

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